LY 487379 塩酸塩

説明

LY 487379 Hydrochloride is a selective positive allosteric modulator of mGlu2 receptors . It potentiates glutamate-stimulated [35S]GTPγS binding . The EC50 values are 1.7 and >10 μM for mGlu2 and mGlu3 receptors respectively . It is devoid of any activity at mGlu5 and mGlu7 receptors .

Molecular Structure Analysis

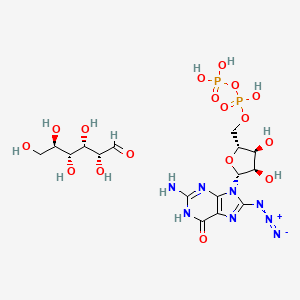

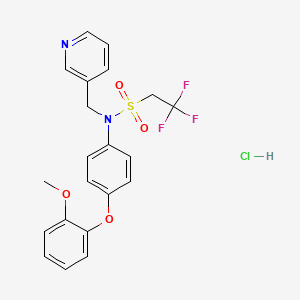

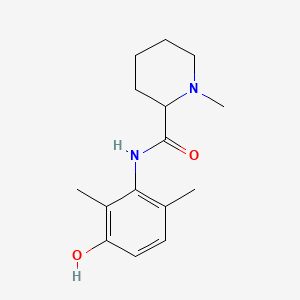

The molecular formula of LY 487379 Hydrochloride is C21H19F3N2O4S.HCl . Its molecular weight is 488.91 g/mol . The IUPAC name is 2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of LY 487379 Hydrochloride include a molecular weight of 488.91 g/mol , and a molecular formula of C21H19F3N2O4S.HCl . It is soluble to 100 mM in DMSO and to 50 mM in ethanol .Relevant Papers The relevant papers for LY 487379 Hydrochloride include studies on the discovery of allosteric potentiators for the metabotropic glutamate 2 receptor , pharmacological characterization and identification of amino acids involved in the positive modulation of metabotropic glutamate receptor subtype 2 , modulation of excitatory synaptic transmission in the rat globus pallidus , and effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats .

科学的研究の応用

mGlu2 受容体のアロステリックモジュレーター

LY 487379 塩酸塩は、代謝型グルタミン酸受容体グループIIサブタイプmGluR 2の選択的陽性アロステリックモジュレーターとして作用します . グルタミン酸刺激性の[35 S]GTP γ S結合を促進します . EC50値は、それぞれmGlu 2とmGlu 3受容体に対して1.7と> 10 μ Mです .

認知柔軟性の強化

この化合物は、ラットモデルにおいて認知柔軟性を促進します . これは、認知障害の治療に潜在的に使用できることを示唆しています。

mGlu 5およびmGlu 7受容体での活性の欠如

LY 487379 塩酸塩は、mGlu 5およびmGlu 7受容体では活性を示しません . この特異性は、mGlu 2受容体の選択的調節が望まれる研究および治療用途にとって有益です。

mGluR 2の構造と機能の研究

LY 487379 塩酸塩は、mGluR 2受容体サブタイプの構造と機能を研究するために使用されます . これにより、これらの受容体がさまざまな生理学的プロセスで果たす役割を理解するのに役立ちます。

潜在的な抗精神病薬および抗不安薬の用途

LY 487379 塩酸塩は、他のさまざまなmGluR 2/3アゴニストおよび陽性モジュレーターとともに、潜在的な抗精神病薬および抗不安薬として調査されています . これは、これらの障害に関与しているグルタミン酸神経伝達の調節能力によるものです。

mGluR 2の陽性調節に関与するアミノ酸の調査

この化合物は、代謝型グルタミン酸受容体サブタイプ2の陽性調節に関与するアミノ酸の薬理学的特性評価と特定に使用されてきました .

作用機序

- LY-487,379 is a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor group II subtype mGluR2 .

- Activation of mGluR2 leads to the inhibition of neurotransmitter release, particularly glutamate, which contributes to its anxiolytic and antipsychotic effects .

- LY-487,379 affects several biochemical pathways:

Target of Action

Mode of Action

Biochemical Pathways

生化学分析

Biochemical Properties

LY 487379 Hydrochloride potentiates glutamate-stimulated [35S]GTPγS binding with EC50 values of 1.7 μM for mGlu2 receptors . This suggests that it interacts with these receptors and enhances their response to glutamate, a key neurotransmitter in the brain .

Cellular Effects

In terms of cellular effects, LY 487379 Hydrochloride has been shown to promote cognitive flexibility and facilitate behavioral inhibition in a rat model . This suggests that it may influence cell function by modulating signaling pathways related to cognition and behavior .

Molecular Mechanism

The molecular mechanism of LY 487379 Hydrochloride involves its role as a positive allosteric modulator of mGluR2 receptors . This means that it binds to these receptors and enhances their response to glutamate . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

It has been shown to induce an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .

Dosage Effects in Animal Models

In animal models, LY 487379 Hydrochloride has been shown to have dose-dependent effects. For example, it induces an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .

Metabolic Pathways

Given its role as a modulator of mGluR2 receptors, it is likely involved in pathways related to glutamate signaling .

Transport and Distribution

Given its role as a modulator of mGluR2 receptors, it is likely that it is transported to and concentrated in areas where these receptors are present .

Subcellular Localization

Given its role as a modulator of mGluR2 receptors, it is likely localized to the cell membrane where these receptors are present .

特性

IUPAC Name |

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWFRDWTOKLHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719337 | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

353229-59-1 | |

| Record name | LY-487379 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353229591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-487379 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQP3N7RUC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/no-structure.png)

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)